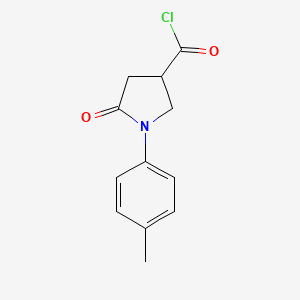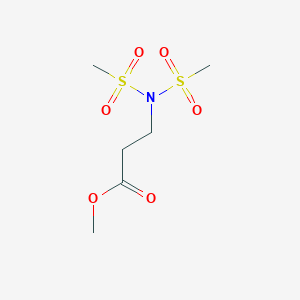
Mesityl(phenyl)acetonitrile
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “Mesityl(phenyl)acetonitrile” would likely involve the mesityl and phenyl groups linked by an acetonitrile group. Acetonitrile is a small polar molecule and has a high relative permittivity, which is conducive to the dissociation of ion pairs into free ions .
Aplicaciones Científicas De Investigación
Electrooxidation in Non-aqueous Solvents
Mesityl oxide, a related compound to Mesityl(phenyl)acetonitrile, shows unique behaviors in electrooxidation studies. In a study by Kiss et al. (2020), it was noted that in mesityl oxide, most compounds, including those related to phenyl acetonitrile, displayed identical behavior due to its unsaturated bond. This finding is significant in understanding the electrochemical properties of such compounds in different solvents (Kiss, Kovács & Kunsági-Máté, 2020).
Photocatalytic Applications
A study on Mesityl cyclohexanecarboxylate, a compound structurally similar to Mesityl(phenyl)acetonitrile, demonstrates its photodecarboxylation properties. In neutral acetonitrile solutions, upon excitation at 254 nm, it forms cyclohexylmesitylene, highlighting its potential in photocatalytic applications (Mori, Wada & Inoue, 2000).
Sensing Applications
The electropolymerization of phenylphenols, related to Mesityl(phenyl)acetonitrile, was studied in mesityl oxide by Kiss et al. (2022). Their findings suggest potential applications in sensing phenols in organic media, highlighting the utility of mesityl-related compounds in the development of sensitive electrochemical sensors (Kiss, Nagymihály, Szabó, Kollár & Kunsági-Máté, 2022).
Propiedades
IUPAC Name |
2-phenyl-2-(2,4,6-trimethylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N/c1-12-9-13(2)17(14(3)10-12)16(11-18)15-7-5-4-6-8-15/h4-10,16H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVUACUMRBSEJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C#N)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mesityl(phenyl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid](/img/structure/B1417878.png)

![1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1417882.png)





![Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1417893.png)
![2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1417894.png)

